1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole
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Overview
Description
1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole is a chemical compound characterized by a tetrazole ring attached to a phenyl group substituted with chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole typically involves the following steps:
Nitration: The starting material, 3-chloro-4-methylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Tetrazole Formation: The nitrated compound is then reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(3-chloro-4-methyl-5-aminophenyl)-1H-tetrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-methyl-5-nitrophenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of energetic materials due to the presence of the tetrazole ring, which can release a significant amount of energy upon decomposition.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole depends on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by interfering with signaling pathways in immune cells.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-1H-tetrazole: Lacks the nitro group, which may result in different reactivity and applications.
1-(3-chloro-4-nitrophenyl)-1H-tetrazole: Lacks the methyl group, potentially affecting its physical properties and reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-methyl-5-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O2/c1-5-7(9)2-6(3-8(5)14(15)16)13-4-10-11-12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNEWFTODEYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N2C=NN=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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